molecular formula C7H8FNO B12958671 (3-Fluoro-6-methylpyridin-2-yl)methanol

(3-Fluoro-6-methylpyridin-2-yl)methanol

Cat. No.: B12958671
M. Wt: 141.14 g/mol
InChI Key: KFDNOUGIKZYLPY-UHFFFAOYSA-N
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Description

(3-Fluoro-6-methylpyridin-2-yl)methanol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the aromatic ring of pyridine can significantly alter its reactivity and interactions, making such compounds valuable in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-6-methylpyridin-2-yl)methanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoro-6-methylpicolinic acid with borane dimethylsulfide in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 2 hours. The reaction mixture is then quenched with methanol, and the product is extracted and purified using flash chromatography .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The exact methods can vary depending on the desired yield, purity, and application of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

(3-Fluoro-6-methylpyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methylpyridin-2-yl)methanol involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

(3-Fluoro-6-methylpyridin-2-yl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated pyridines. For example, the presence of the methyl group can influence the compound’s steric interactions and reactivity, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(3-fluoro-6-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4H2,1H3

InChI Key

KFDNOUGIKZYLPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)F)CO

Origin of Product

United States

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